molecular formula C10H22O2 B2726444 Decane-1,9-diol CAS No. 3208-05-7

Decane-1,9-diol

Cat. No.: B2726444
CAS No.: 3208-05-7
M. Wt: 174.284
InChI Key: BRBMYNGGGPTKKL-UHFFFAOYSA-N
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Description

Decane-1,9-diol is a diol compound with the chemical formula C₁₀H₂₂O₂. It is characterized by having two hydroxyl groups (-OH) attached to the first and ninth carbon atoms of a decane chain. This compound is a natural product found in rice root exudates and is known for its role as a biological nitrification inhibitor, which helps in reducing nitrogen losses in agricultural soils .

Preparation Methods

Synthetic Routes and Reaction Conditions

Decane-1,9-diol can be synthesized through various methods. One common method involves the reduction of sebacic acid diesters. For example, the reduction of sebacic acid dimethyl ester using sodium borohydride in ethanol, catalyzed by cerium trichloride, yields 1,9-decanediol . Another method involves the reduction of decanediol sebacate wax ester under hydrogenation conditions with a hydrogenation catalyst .

Industrial Production Methods

Industrial production of 1,9-decanediol typically involves the esterification of sebacic acid followed by hydrogenation. The process includes heating sebacic acid with a titanate catalyst to form decanediol sebacate wax ester, which is then reduced under high pressure hydrogenation to produce crude 1,9-decanediol. The final product is obtained through high-vacuum distillation .

Chemical Reactions Analysis

Types of Reactions

Decane-1,9-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Decane-1,9-diol has several scientific research applications:

Mechanism of Action

Decane-1,9-diol exerts its effects primarily by inhibiting the enzyme ammonia monooxygenase (AMO), which is involved in the nitrification process. By blocking AMO, it prevents the conversion of ammonium to nitrate, thereby reducing nitrogen losses in soils . This inhibition is particularly effective in the presence of nitrifying bacteria and low pH conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decane-1,9-diol is unique due to its specific positioning of hydroxyl groups, which makes it particularly effective as a biological nitrification inhibitor. Its ability to inhibit AMO specifically, without affecting other enzymes like hydroxylamine oxidoreductase (HAO), sets it apart from other nitrification inhibitors .

Properties

IUPAC Name

decane-1,9-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-10(12)8-6-4-2-3-5-7-9-11/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBMYNGGGPTKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3208-05-7
Record name decane-1,9-diol
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